molecular formula C11H8BrClN2 B8450825 5'-Bromo-2'-chloro-2-methyl-[3,4']bipyridinyl

5'-Bromo-2'-chloro-2-methyl-[3,4']bipyridinyl

Cat. No.: B8450825
M. Wt: 283.55 g/mol
InChI Key: CFYZVOXDYVIMNO-UHFFFAOYSA-N
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Description

5'-Bromo-2'-chloro-2-methyl-[3,4']bipyridinyl is a useful research compound. Its molecular formula is C11H8BrClN2 and its molecular weight is 283.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H8BrClN2

Molecular Weight

283.55 g/mol

IUPAC Name

5-bromo-2-chloro-4-(2-methylpyridin-3-yl)pyridine

InChI

InChI=1S/C11H8BrClN2/c1-7-8(3-2-4-14-7)9-5-11(13)15-6-10(9)12/h2-6H,1H3

InChI Key

CFYZVOXDYVIMNO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=N1)C2=CC(=NC=C2Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2.73 g (11.3 mmol) trifluoro-methanesulfonic acid 2-methyl-pyridin-3-yl ester, 3.16 g (12.4 mmol) bis(pinacolato)diboron, 3.33 g (33.9 mmol) potassium acetate and 0.46 g (0.56 mmol) dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct in 75 ml N,N-dimethylformamide was heated at 80° C. over night under argon. After cooling to room temperature 5.40 g (17.0 mmol) 5-bromo-2-chloro-4-iodo-pyridine, another portion of 0.46 g (0.56 mmol) dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct and 30 ml of a deoxygenated 2 M aqueous solution of sodium carbonate were added. The reaction mixture was heated at 80° C. for 4.5 h. After cooling to room temperature the mixture was diluted with water and extracted with three portions of tert-butyl methyl ether. The combined organic layers were dried over sodium sulfate and concentrated in vacuo. Flash column chromatography gave 1.00 (31%) of the title compound as a light yellow solid.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
0.46 g
Type
catalyst
Reaction Step One
Quantity
2.73 g
Type
reactant
Reaction Step Two
Quantity
3.16 g
Type
reactant
Reaction Step Two
Name
potassium acetate
Quantity
3.33 g
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
solvent
Reaction Step Two
Name
dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct
Quantity
0.46 g
Type
catalyst
Reaction Step Two
Quantity
5.4 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Yield
31%

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